

Physical and chemical properties of 2-(2-Thienyl)aniline.

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Compound of Interest

Compound Name: 2-(2-Thienyl)aniline

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-(2-Thienyl)aniline**

Introduction: A Core Heterocyclic Scaffold

2-(2-Thienyl)aniline, a molecule integrating an aniline moiety with a thiophene ring, represents a significant building block in the fields of medicinal chemistry and materials science. This bi-aromatic scaffold combines the rich reactivity of anilines with the unique electronic and structural properties of the thiophene heterocycle. Thiophene rings are often employed in drug design as bioisosteres for phenyl groups, potentially modulating a compound's pharmacokinetic profile and receptor binding interactions.[1] The aniline component, a common pharmacophore, provides a crucial synthetic handle for further molecular elaboration.[2]

This guide offers a comprehensive exploration of the essential physical, chemical, and spectroscopic properties of **2-(2-Thienyl)aniline**, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.

Caption: Molecular structure of **2-(2-Thienyl)aniline**.

Part 1: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. These parameters influence everything from solubility and reaction kinetics to absorption and distribution in vivo.

Property	Value	Source(s)
IUPAC Name	2-thiophen-2-ylaniline	[3]
CAS Number	62532-99-4	[3]
Molecular Formula	C ₁₀ H ₉ NS	[3]
Molecular Weight	175.25 g/mol	[3]
Appearance	Tan solid, semi-solid or oil	[4]
Melting Point	35-37 °C (lit.) / 76 °C (from specific synthesis)	[4][5]
Boiling Point	123-126 °C at 0.2 Torr	[6]
Topological Polar Surface Area (TPSA)	54.3 Å ²	[3]
LogP (Computed)	2.6	[3]
Storage Condition	Sealed in dry, Store at room temperature (20 to 22 °C)	[4]

Note on Melting Point: A discrepancy in reported melting points exists. Commercial suppliers often list 35-37 °C, while a value of 76 °C was reported for the product of a specific micellar Suzuki coupling synthesis.[4][5] This variation may be attributable to differences in crystalline form or purity. Researchers should verify the melting point of their specific batch.

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a synthesized compound. The following section details the expected and reported spectral data for **2-(2-Thienyl)aniline**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

- **Molecular Ion (M^+):** For **2-(2-Thienyl)aniline**, the electron ionization (EI) mass spectrum will exhibit a prominent molecular ion peak at $m/z = 175$, corresponding to its monoisotopic mass.^[3]
- **Fragmentation Pattern:** Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form the $[M-1]^+$ ion. Alpha-cleavage at the bond connecting the aniline and thiophene rings can also occur, leading to fragments corresponding to the individual ring systems. GC-MS data for this compound is available in the PubChem database.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

- **N-H Stretching:** As a primary amine, **2-(2-Thienyl)aniline** displays two characteristic N-H stretching bands in the region of $3300\text{--}3500\text{ cm}^{-1}$. A reported spectrum specifies peaks at 3440 cm^{-1} (asymmetric stretch) and 3356 cm^{-1} (symmetric stretch).^[5]
- **Aromatic C-H Stretching:** Peaks above 3000 cm^{-1} are characteristic of C-H bonds on the aromatic rings.
- **N-H Bending:** The N-H bending (scissoring) vibration is expected in the $1580\text{--}1650\text{ cm}^{-1}$ region. A peak has been reported at 1614 cm^{-1} .^[5]
- **C=C Stretching:** Aromatic ring C=C stretching vibrations typically appear in the $1400\text{--}1600\text{ cm}^{-1}$ range.
- **C-N Stretching:** The stretching vibration for the aromatic C-N bond is expected between $1250\text{--}1335\text{ cm}^{-1}$. A reported spectrum shows a relevant peak at 1286 cm^{-1} .^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- **^1H NMR Spectroscopy:** The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For **2-(2-Thienyl)aniline**, the

aromatic region (approx. 6.5-7.5 ppm) will be complex due to the presence of seven distinct protons on the two rings.

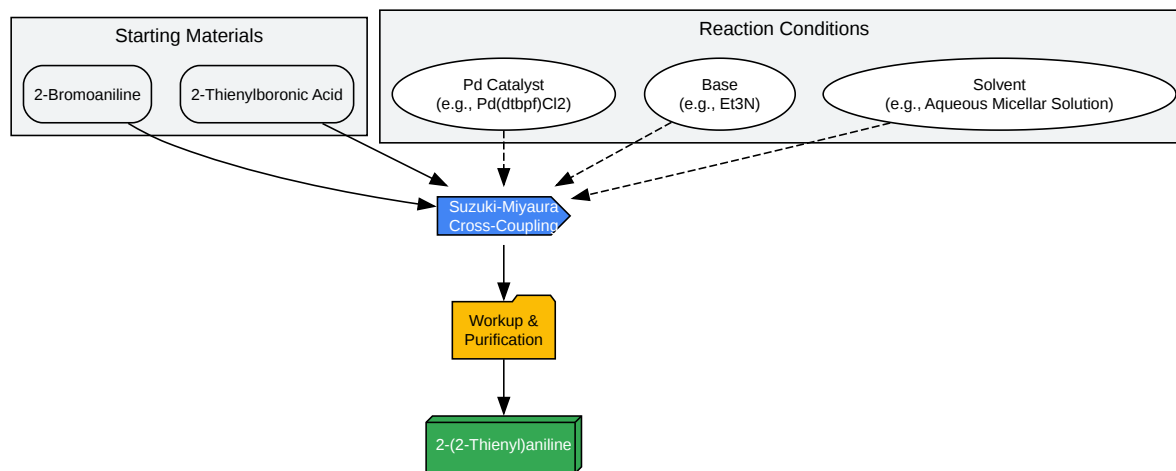
- Reported ^1H NMR Data (400 MHz, CDCl_3): δ 7.43 (d, $J = 8.4$ Hz, 1H), 7.17 (t, $J = 4.4$ Hz, 1H), 7.04 (dd, $J = 4.7, 3.9$ Hz, 1H), 6.69 (d, $J = 8.4$ Hz, 1H), 3.73 (s, 1H).^[5] Note: The original publication's assignments should be consulted for specific proton locations. The broad singlet at 3.73 ppm corresponds to the two amine ($-\text{NH}_2$) protons.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be in the aromatic region (approx. 110-150 ppm), with the carbon attached to the nitrogen atom appearing more upfield due to its electron-donating effect.

Part 3: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **2-(2-Thienyl)aniline** is crucial for its application as a chemical intermediate.

Synthesis Pathway: Palladium-Catalyzed Cross-Coupling

The most efficient and common method for synthesizing bi-aryl compounds like **2-(2-Thienyl)aniline** is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.^[7] This approach offers high yields and excellent functional group tolerance. A typical route involves coupling an ortho-substituted bromoaniline with a thienylboronic acid.^[5]
^[8]



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Caption: General workflow for the synthesis of **2-(2-Thienyl)aniline** via Suzuki coupling.

Chemical Reactivity Profile

The reactivity of **2-(2-Thienyl)aniline** is a composite of its constituent aniline and thiophene rings.

- Aniline Moiety:** The primary amino group (-NH₂) is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization to form diazonium salts.[9] These salts are highly versatile intermediates for introducing a wide range of functional groups. The amino group is also a strong activating, ortho-para directing group for electrophilic aromatic substitution on the aniline ring. However, Friedel-Crafts reactions are generally unsuccessful due to the Lewis acid catalyst complexing with the basic amino group.[9]
- Thiophene Moiety:** The thiophene ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution, typically occurring at the C5 position (adjacent to the sulfur and furthest from the aniline substituent). The general order of reactivity for common

five-membered heterocycles is Pyrrole > Furan > Thiophene.[10] The presence of the aniline substituent will influence the precise regioselectivity of these reactions.

Part 4: Applications in Drug Discovery and Development

The **2-(2-thienyl)aniline** scaffold is of significant interest to medicinal chemists for several reasons.

- **Scaffold Versatility:** It serves as a rigid core structure from which various functional groups can be elaborated, allowing for the systematic exploration of chemical space to optimize biological activity.[11]
- **Bioisosterism:** The thiophene ring is a well-established bioisostere of a benzene ring.[1] Replacing a phenyl group with a thienyl group can alter the molecule's size, electronics, and metabolic profile, potentially improving potency, selectivity, or pharmacokinetic properties.
- **Challenges with Anilines:** While widely used, the aniline motif is a known "structural alert" in drug discovery. It is susceptible to metabolic oxidation by Cytochrome P450 enzymes, which can form reactive quinone-imine metabolites.[12] These metabolites can lead to toxicities or idiosyncratic adverse drug reactions. Therefore, while **2-(2-thienyl)aniline** is a valuable starting point, drug development professionals must carefully evaluate the metabolic stability of any derived compounds.[2][12]

Part 5: Safety and Handling

As with all aniline derivatives, **2-(2-Thienyl)aniline** should be handled with appropriate caution. While a specific safety data sheet (SDS) may vary, the general hazards associated with anilines apply.

- **Hazards:** Anilines are generally toxic if swallowed, in contact with skin, or if inhaled.[13][14] They can cause skin and serious eye irritation. Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).[15]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated area or chemical fume hood.[16] Wear appropriate PPE, including:

- Chemical-resistant gloves (e.g., Butyl, Viton).[15]
- Splash-resistant safety goggles and a face shield.[16]
- A laboratory coat.
- Storage and Disposal: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14] Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Part 6: Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of **2-(2-Thienyl)aniline**.

Protocol 1: Synthesis via Micellar Suzuki Cross-Coupling

(Adapted from Organics 2021, 2, 416-424)[5]

This protocol describes an environmentally conscious synthesis in an aqueous micellar solution under air.

- Reaction Setup: In a suitable reaction vessel, combine 2-bromoaniline (1.0 equiv, e.g., 0.5 mmol), 2-thienylboronic acid (1.2 equiv, e.g., 0.6 mmol), Pd(dtbpf)Cl₂ catalyst (0.02 equiv, e.g., 0.01 mmol), and triethylamine (Et₃N) (2.0 equiv, e.g., 1.0 mmol).
- Add Solvent: Add an aqueous solution of Kolliphor EL (e.g., 2 mL of a 2% wt solution in water).
- Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 15-30 minutes.
- Workup: Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous. Remove the solvents under reduced pressure.

- Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a mobile phase of $\text{CH}_2\text{Cl}_2/\text{n-hexane}$ 8:2) to yield the pure **2-(2-Thienyl)aniline** product.

Protocol 2: Quality Control by LC-MS

This protocol outlines a general method for verifying the identity and purity of the final product.

- Sample Preparation: Prepare a stock solution of the synthesized **2-(2-Thienyl)aniline** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of ~10 $\mu\text{g/mL}$ with the mobile phase.
- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 $^{\circ}\text{C}$.
- MS Conditions:
 - Ionization Mode: Positive ESI.
 - Scan Range: m/z 50-500.
 - Data Analysis: Confirm the presence of a major peak in the chromatogram. The mass spectrum for this peak should show a protonated molecular ion $[\text{M}+\text{H}]^+$ at $m/z = 176.2$.

Purity can be estimated based on the peak area percentage in the chromatogram (e.g., UV at 254 nm).

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